molecular formula C24H26N4O4S B13381239 N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide

N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide

Cat. No.: B13381239
M. Wt: 466.6 g/mol
InChI Key: LPMBVSAWHOQGPB-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalene ring, a piperazine moiety, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C24H26N4O4S/c1-18-6-9-20(10-7-18)33(31,32)28-14-12-27(13-15-28)17-24(30)26-25-16-22-21-5-3-2-4-19(21)8-11-23(22)29/h2-11,16,29H,12-15,17H2,1H3,(H,26,30)/b25-16-

InChI Key

LPMBVSAWHOQGPB-XYGWBWBKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide typically involves the condensation reaction between 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol . The reaction is carried out under reflux conditions, and the product is isolated through filtration and recrystallization. The reaction can be represented as follows:

4-oxopiperidine-1-carbohydrazide+2-hydroxynaphthalene-1-carbaldehydeN’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-4-[(4-methylphenyl)sulfonyl]piperazin-1-ylacetohydrazide\text{4-oxopiperidine-1-carbohydrazide} + \text{2-hydroxynaphthalene-1-carbaldehyde} \rightarrow \text{N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide} 4-oxopiperidine-1-carbohydrazide+2-hydroxynaphthalene-1-carbaldehyde→N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-4-[(4-methylphenyl)sulfonyl]piperazin-1-ylacetohydrazide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthoquinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes such as adenylate kinase and peptide deformylase, inhibiting their activity and leading to antimicrobial effects . Additionally, its interaction with DNA polymerase suggests a potential mechanism for its antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide is unique due to the presence of the piperazine and sulfonyl groups, which enhance its chemical reactivity and biological activity. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.